![molecular formula C17H14Cl2N2S B2810040 4-(chloromethyl)-5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole CAS No. 318289-54-2](/img/structure/B2810040.png)

4-(chloromethyl)-5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

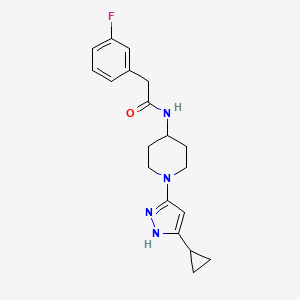

The compound “4-(chloromethyl)-5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. It also has chloromethyl, phenyl, and sulfanyl groups attached to it.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the chloromethyl and sulfanyl groups, and the attachment of the phenyl groups. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring, being a part of the compound’s core, would likely have a planar structure due to the sp2 hybridization of its constituent atoms. The other groups (chloromethyl, phenyl, sulfanyl) would be arranged around this core.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For instance, the chloromethyl group might undergo nucleophilic substitution reactions, and the sulfanyl group might participate in oxidation and reduction reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its polarity, solubility, melting point, and boiling point would all be influenced by the nature and arrangement of its functional groups.Wissenschaftliche Forschungsanwendungen

Catalytic Applications

- Sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester, a related compound, is used as a recyclable catalyst for the condensation reaction between aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone. This process yields 4,4′-alkylmethylene-bis(3-methyl-5-pyrazolones) with high efficiency, demonstrating the potential for similar structures in catalysis (Tayebi, Saberi, Niknam, & Baghernejad, 2011).

Synthesis of Biologically Active Compounds

- Novel N-phenylpyrazolyl aryl methanones derivatives, containing similar structural elements, have been synthesized, showing promising herbicidal and insecticidal activities. This indicates the potential of such compounds in the development of new bioactive agents (Wang et al., 2015).

Structural and Tautomerism Studies

- NH-pyrazoles, closely related to the compound , have been structurally characterized to understand their tautomerism in solution and solid states. Such studies are vital for designing materials with specific properties (Cornago et al., 2009).

Synthesis Methods Optimization

- Research on optimizing the synthesis of 3-phenyl-1H-pyrazole derivatives, which are intermediates for many biologically active compounds, reflects the significance of such chemical structures in pharmaceutical development (Liu, Xu, & Xiong, 2017).

Antimicrobial Activity

- Certain pyrazole derivatives have been synthesized and tested for their antibacterial and antifungal activities. This suggests that compounds with similar structures could be explored for potential antimicrobial properties (Shah et al., 2014).

Anticancer Research

- Pyrazole derivatives, structurally related to the compound , have been synthesized and shown to exhibit significant anticancer activity. This highlights the potential application of such compounds in cancer therapy (Hafez, El-Gazzar, & Al-Hussain, 2016).

Structural Analysis

- Detailed structural characterization of pyrazole derivatives provides insights into their potential applications in material science and drug design (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Pyrazole Synthons for Advanced Technologies

- Synthesis of new pyrazole derivatives for use as building blocks in advanced technologies, such as ligands, highlights the versatility of such compounds (Samultsev, Rudyakova, & Levkovskaya, 2012).

Safety And Hazards

As with any chemical compound, handling “4-(chloromethyl)-5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole” would require appropriate safety measures. The compound’s specific safety profile would depend on its reactivity and the nature of its breakdown products.

Zukünftige Richtungen

The study and application of this compound could be a potential area of research in organic chemistry. Its complex structure and the presence of several different functional groups make it an interesting subject for synthesis and reactivity studies.

Eigenschaften

IUPAC Name |

4-(chloromethyl)-5-(2-chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2N2S/c1-21-17(22-15-10-6-5-9-14(15)19)13(11-18)16(20-21)12-7-3-2-4-8-12/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHGWSKBENMLOTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2=CC=CC=C2)CCl)SC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(chloromethyl)-5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-(2-Hydroxycyclobutyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2809957.png)

![2-[({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid](/img/structure/B2809959.png)

![2-[(4-Methylphenyl)sulfonyl]acetohydrazide](/img/structure/B2809965.png)

![3-methyl-2-oxo-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2809966.png)

![N-(cyanomethyl)-1-methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide](/img/structure/B2809972.png)

![(2S)-2-[(2-ethoxybenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2809974.png)

![6-ethyl 3-methyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2809978.png)

![2-(4-Ethylpiperazin-1-yl)-6-fluorobenzo[d]thiazole hydrochloride](/img/structure/B2809979.png)

![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]ethanesulfonamide](/img/structure/B2809980.png)